[(2,5-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Description
(2,5-Dimethoxyphenyl)methylamine hydrochloride is a synthetic phenylalkylamine derivative characterized by a 2,5-dimethoxyphenyl core substituted with a methyl group bearing a prop-2-en-1-yl (allyl) amine moiety. This compound is structurally related to the NBOMe and NBOH families of psychedelic phenethylamines but differs in its substitution pattern at the nitrogen atom.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3;/h4-6,8,13H,1,7,9H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTZYNUMHUTJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction initiates with the nucleophilic attack of allylamine on the carbonyl carbon of 2,5-dimethoxybenzaldehyde, forming a hemiaminal intermediate. Acid catalysis facilitates dehydration to generate an iminium ion, which is subsequently reduced by sodium cyanoborohydride (NaBHCN) to yield the secondary amine. The hydrochloride salt is obtained via treatment with hydrochloric acid.
Optimized Conditions
Advantages and Limitations
This method offers operational simplicity and avoids isolation of intermediates, making it suitable for scale-up. However, competing side reactions, such as over-alkylation or imine hydrolysis, may necessitate careful pH control.
Petasis Multicomponent Reaction Strategy
The Petasis reaction provides a metal-free route to allyl amines by coupling boronic acids, amines, and carbonyl compounds. Adapting this method, (2,5-Dimethoxyphenyl)methylamine hydrochloride can be synthesized using 2,5-dimethoxyphenylboronic acid, allylamine, and formaldehyde.
Reaction Workflow
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Boronic Acid Activation: 2,5-Dimethoxyphenylboronic acid undergoes transmetallation to form a reactive boronate complex.
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Iminium Formation: Allylamine reacts with formaldehyde to generate an iminium ion.
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Coupling: The boronate complex attacks the iminium ion, leading to C–N bond formation and subsequent elimination of boric acid.
Key Parameters
Substrate Compatibility
Electron-donating groups on the boronic acid (e.g., methoxy) enhance reactivity by stabilizing partial positive charges during the coupling step. This aligns with the 2,5-dimethoxy substitution pattern, favoring efficient transformation.
Alkylation of Primary Amines
Alkylation of (2,5-dimethoxyphenyl)methanamine with allyl bromide represents a direct route to the target compound. This SN2 reaction proceeds under basic conditions to form the secondary amine, followed by hydrochloride salt precipitation.
Procedure and Optimization
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Base Selection: Potassium carbonate or triethylamine effectively deprotonates the primary amine.
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Solvent: Acetonitrile or dimethylformamide (DMF)
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Stoichiometry: 1:1.1 (amine:allyl bromide)
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Reaction Time: 12–24 hours at 60°C
Challenges
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Over-Alkylation: Excess allyl bromide may lead to quaternary ammonium byproducts.
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Purification: Column chromatography or recrystallization is required to isolate the pure hydrochloride salt.
Comparative Analysis of Synthetic Routes
*Reported for structurally analogous compounds.
Optimization and Scale-up Considerations
Solvent Selection
Temperature Control
Low temperatures (-10–0°C) during nitro reductions prevent side reactions such as epimerization or decomposition.
Analytical Characterization
Critical spectroscopic data for (2,5-Dimethoxyphenyl)methylamine hydrochloride:
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to produce secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Biological Activity
(2,5-Dimethoxyphenyl)methylamine hydrochloride is a compound of interest in the pharmacological and biochemical research communities due to its potential biological activities. This article reviews the current knowledge on its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by the presence of a dimethoxyphenyl group attached to a prop-2-en-1-ylamine moiety. This structural configuration is believed to influence its biological activity significantly.
Antimicrobial Properties
Research indicates that (2,5-Dimethoxyphenyl)methylamine hydrochloride exhibits antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds suggest promising potential for development into antimicrobial agents.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
Anticancer Properties
The compound has also been explored for its anticancer properties . Research has demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. For example, studies have noted that related compounds can inhibit tumor growth in vitro and in vivo by targeting pathways such as the PI3K/Akt/mTOR pathway .
The biological activity of (2,5-Dimethoxyphenyl)methylamine hydrochloride is attributed to its ability to interact with various molecular targets. These interactions may include:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes critical for microbial growth or cancer cell proliferation, leading to reduced viability of these cells.
The exact mechanisms remain under investigation, but initial findings suggest that the compound's structural features play a crucial role in determining its efficacy against various biological targets.
Case Studies
A recent study highlighted the efficacy of (2,5-Dimethoxyphenyl)methylamine hydrochloride in a mouse model of cancer. The compound was administered at varying doses, resulting in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis rates in treated tumors, suggesting a direct effect on cancer cell survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the dimethoxy groups or alterations in the alkyl chain length have been shown to affect both the potency and selectivity of the compound towards different biological targets .
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions.
Biology
- Biological Activity : Research indicates that (2,5-Dimethoxyphenyl)methylamine hydrochloride interacts with several biological targets:
- Serotonin Receptors : It exhibits agonistic activity at 5-HT2A receptors, which are implicated in mood regulation and psychotropic effects.
- Antioxidant Properties : The compound demonstrates free radical scavenging abilities, suggesting potential applications in oxidative stress-related conditions.
Medicine
- Therapeutic Potential : Ongoing studies investigate its efficacy in treating neurological disorders and certain types of cancer. Its ability to modulate neurotransmitter systems positions it as a candidate for antidepressant development.
Table 1: Biological Activities and Their Mechanisms
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antidepressant | Agonism at 5-HT2A receptors | |
| Antioxidant | Free radical scavenging | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Table 2: Interaction with Serotonin Receptors
| Compound Variant | 5-HT2A Agonist Activity | EC50 (µM) | Reference |
|---|---|---|---|
| [(2,5-Dimethoxyphenyl)methyl]amine | Moderate | 0.15 | |
| 4-Bromo derivative | High | 0.05 | |
| 2-Methoxy derivative | Low | 1.00 |
Neuropharmacological Studies
Research involving (2,5-Dimethoxyphenyl)methylamine hydrochloride has shown promise in modulating serotonin levels in animal models. These findings suggest potential applications in treating mood disorders such as depression and anxiety.
Cytotoxicity Assays
In vitro studies on cancer cell lines (e.g., MCF7 breast adenocarcinoma) indicate that derivatives of this compound can significantly inhibit cell proliferation. This property highlights its potential as a lead compound for anticancer drug development.
Comparison with Similar Compounds
25T-NBOMe (2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride)
- Substituents :
- 4-Methylthio group on the phenyl ring.
- N-(2-methoxybenzyl) substitution.
- Key Differences: The allyl group in the target compound is replaced with a methoxybenzyl group. 25T-NBOMe exhibits potent 5-HT2A agonism (EC50 < 1 nM) and is associated with hallucinogenic effects .
2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride)
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine)
- Substituents :
- 4-Iodo group on the phenyl ring.
- N-(2-methoxybenzyl) substitution.
- Key Differences :
Pharmacological and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Receptor Affinity (5-HT2A) |
|---|---|---|---|---|
| (2,5-Dimethoxyphenyl)methylamine HCl | C₁₂H₁₈ClNO₂ | 247.72 | N-allyl, 2,5-dimethoxy | Not reported (inferred ~Ki 10–100 nM) |
| 25T-NBOMe | C₁₉H₂₄ClNO₃S | 405.91 | N-(2-methoxybenzyl), 4-SMe | EC50 < 1 nM |
| 2C-D | C₁₁H₁₈ClNO₂ | 231.72 | 4-Me, unsubstituted amine | Ki ~10–20 nM |
| 25I-NBOMe | C₁₈H₂₁INO₃ | 426.27 | 4-I, N-(2-methoxybenzyl) | EC50 ~0.1 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
